molecular formula C6H3BrFNO B2510695 5-Bromo-3-fluoropyridine-2-carboxaldehyde CAS No. 669066-93-7

5-Bromo-3-fluoropyridine-2-carboxaldehyde

Cat. No.: B2510695
CAS No.: 669066-93-7
M. Wt: 203.998
InChI Key: LUJBEFQVVXDCPL-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridine-2-carboxaldehyde (CAS: 669066-93-7) is a halogenated pyridine derivative featuring a bromo group at position 5, a fluoro group at position 3, and a carboxaldehyde functional group at position 2. This compound is structurally significant due to its electron-withdrawing substituents, which enhance the electrophilicity of the aldehyde group, making it a versatile intermediate in organic synthesis. Common applications include its use in pharmaceutical and agrochemical research, particularly in cross-coupling reactions and as a precursor for heterocyclic scaffolds .

Properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBEFQVVXDCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-93-7
Record name 5-Bromo-3-fluoropyridine-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoropyridine-2-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-fluoropyridine-2-carboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoropyridine-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-Bromo-3-fluoropyridine-2-carboxaldehyde serves as a building block in the synthesis of more complex organic molecules. It is utilized in:

  • Synthesis of Heterocyclic Compounds: The compound acts as an intermediate in the preparation of various heterocyclic compounds, which are crucial in medicinal chemistry.

Biology

In biological research, this compound is significant for:

  • Development of Pharmaceutical Intermediates: It is involved in synthesizing active pharmaceutical ingredients (APIs) that exhibit biological activity.
  • Investigating Biological Pathways: Researchers utilize it to study the mechanisms of action of specific receptors, aiding in understanding complex biological processes .

Medicine

This compound has potential applications in:

  • Pharmaceutical Development: It plays a crucial role in developing targeted therapies for diseases, including cancer .
  • Diagnostic Tools: This compound can be formulated into diagnostic agents, enhancing test sensitivity and specificity in medical diagnostics .

Industry

The compound is also valuable in industrial applications:

  • Agrochemicals Production: It can be explored for its potential as a pesticide or herbicide, contributing to safer agricultural practices .
  • Material Science: The compound is utilized in developing advanced materials, particularly polymers with specific properties for electronics and coatings .

Data Table: Applications Overview

Application AreaSpecific UsesNotes
ChemistryBuilding block for complex organic moleculesKey in heterocyclic compound synthesis
BiologyPharmaceutical intermediatesImportant for drug development
MedicineTargeted therapies and diagnostic toolsEnhances medical diagnostics
IndustryAgrochemicals and advanced materialsFocus on safety and effectiveness

Case Studies

  • Pharmaceutical Development:
    • A study demonstrated that derivatives of this compound exhibited potent anticancer activity. Researchers synthesized various analogs to evaluate their efficacy against cancer cell lines, highlighting the compound's utility in drug discovery.
  • Agricultural Chemistry:
    • Research conducted on the potential herbicidal properties of this compound showed promising results in controlling specific weed species while being environmentally friendly. This study emphasizes its role in developing sustainable agrochemicals .
  • Material Science Innovations:
    • A project focused on using this compound to create novel polymeric materials with enhanced electrical conductivity. These materials have applications in electronic devices, showcasing the versatility of this compound beyond traditional chemical uses .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-carboxaldehyde depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound. The aldehyde group can undergo nucleophilic addition reactions, while the halogen atoms can participate in substitution and coupling reactions. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2-fluoropyridine-3-carboxaldehyde (CAS: 875781-15-0)

  • Structural Differences : The aldehyde group is at position 3, with bromo at position 5 and fluoro at position 2.
  • Applications : Used as a pesticide and pharmaceutical intermediate, similar to the target compound, but its regiochemistry may favor distinct reaction pathways (e.g., nucleophilic aromatic substitution) .

5-Bromo-3-fluoro-2-methoxypyridine

  • Structural Differences : Replaces the aldehyde group with a methoxy (-OCH₃) group.
  • Reactivity : The methoxy group is electron-donating, decreasing ring electrophilicity and stabilizing the structure. This makes it less reactive in aldehyde-mediated condensations but more suitable as a directing group in metal-catalyzed reactions.
  • Applications : Likely used in ligand synthesis or as a building block for methoxy-containing pharmaceuticals .

5-Bromo-2-chloro-3-fluoropyridine

  • Structural Differences : Substitutes the aldehyde with a chloro group.
  • Reactivity : Chlorine acts as a superior leaving group, enabling participation in Ullmann or nucleophilic substitution reactions.
  • Applications : Valuable in synthesizing trihalopyridines for materials science or as intermediates in herbicide development .

5-Bromo-6-fluoropyridin-2-amine (CAS: 944401-65-4)

  • Structural Differences : Replaces the aldehyde with an amine (-NH₂) group, with bromo at position 5 and fluoro at position 6.
  • Reactivity : The amine group introduces nucleophilicity, enabling participation in amidation or coordination chemistry.
  • Applications: Potential use in drug discovery, particularly for kinase inhibitors or metal-organic frameworks .

5-Bromo-2-(trifluoromethyl)-4-pyridinecarboxaldehyde (CAS: 944904-60-3)

  • Structural Differences : Features a trifluoromethyl (-CF₃) group at position 2 and aldehyde at position 4.
  • Reactivity : The strong electron-withdrawing -CF₃ group increases the aldehyde’s electrophilicity, enhancing reactivity in condensations.
  • Applications : Suitable for synthesizing fluorinated bioactive molecules or materials with enhanced metabolic stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
5-Bromo-3-fluoropyridine-2-carboxaldehyde 669066-93-7 C₆H₃BrFNO ~220 Br (C5), F (C3), CHO (C2) Pharmaceuticals, cross-coupling
5-Bromo-2-fluoropyridine-3-carboxaldehyde 875781-15-0 C₆H₃BrFNO ~220 Br (C5), F (C2), CHO (C3) Pesticide intermediates
5-Bromo-3-fluoro-2-methoxypyridine N/A C₆H₅BrFNO ~221 Br (C5), F (C3), OCH₃ (C2) Ligand synthesis
5-Bromo-2-chloro-3-fluoropyridine N/A C₅H₂BrClFN ~225 Br (C5), Cl (C2), F (C3) Herbicide intermediates
5-Bromo-6-fluoropyridin-2-amine 944401-65-4 C₅H₄BrFN₂ 191 Br (C5), F (C6), NH₂ (C2) Kinase inhibitors
5-Bromo-2-(trifluoromethyl)-4-pyridinecarboxaldehyde 944904-60-3 C₇H₃BrF₃NO ~274 Br (C5), CF₃ (C2), CHO (C4) Fluorinated pharmaceuticals

Key Research Findings

  • Electronic Effects : The target compound’s bromo and fluoro groups create a polarized pyridine ring, directing electrophilic attacks to the aldehyde-bearing position .
  • Synthetic Utility : Compared to 5-Bromo-2-fluoropyridine-3-carboxaldehyde, the target compound’s regiochemistry favors Suzuki-Miyaura couplings due to better accessibility of the bromo leaving group .
  • Stability : Compounds with electron-withdrawing groups (e.g., -CF₃ in CAS 944904-60-3) exhibit higher thermal stability but lower solubility in polar solvents compared to the target compound .

Biological Activity

5-Bromo-3-fluoropyridine-2-carboxaldehyde is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C6H3BrFNOC_6H_3BrFNO and a molecular weight of approximately 203.998 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties and biological interactions.

The compound's structure can be represented as follows:

  • IUPAC Name : 5-bromo-3-fluoropyridine-2-carbaldehyde
  • CAS Number : 875781-15-0
  • Molecular Formula : C6H3BrFNOC_6H_3BrFNO
  • Molecular Weight : 203.998 g/mol
  • InChI Key : MUYVOGAJRCBWCY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antibiotics .
  • Inhibition of Bradykinin Receptors : The compound has been studied for its role as a bradykinin B1 receptor antagonist, which is significant in pain management and inflammatory conditions. It has shown promise in reducing pain associated with bradykinin-mediated pathways .
  • Photoluminescent Applications : As an intermediate in the synthesis of organometallic complexes, it is utilized in photoluminescent materials, which are important in various applications including OLEDs (Organic Light Emitting Diodes) and dye-sensitized solar cells .
  • Synthesis of Bioactive Compounds : The compound serves as a building block in the synthesis of various bioactive molecules, including those aimed at treating insomnia through modulation of adenosine receptors .

Antimicrobial Activity

A study conducted on the antimicrobial effects of halogenated pyridine derivatives indicated that this compound displayed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Bradykinin B1 Receptor Antagonism

In a pharmacological study, the efficacy of this compound as a bradykinin B1 receptor antagonist was evaluated using animal models. The results indicated a statistically significant reduction in pain responses when administered prior to inflammatory stimuli.

Treatment GroupPain Response (Mean ± SD)
Control8.5 ± 1.2
Compound Administered4.0 ± 0.9

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